

# 3,4-Dichloro-2-methylbenzotrifluoride molecular weight

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## Compound of Interest

Compound Name: 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

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An In-Depth Technical Guide to the Molecular Properties of 3,4-Dichloro-2-methylbenzotrifluoride for Advanced Research Applications

**Authored by: Senior Application Scientist**

## Abstract

This technical guide provides a comprehensive analysis of 3,4-Dichloro-2-methylbenzotrifluoride, a critical fluorinated building block in the pharmaceutical and agrochemical industries. Moving beyond a simple statement of its molecular weight, this document delves into the structural significance of this compound, its physicochemical properties, established synthetic pathways, and key applications. The central theme is to provide researchers, scientists, and drug development professionals with a foundational understanding of how the molecular characteristics of 3,4-Dichloro-2-methylbenzotrifluoride, anchored by its molecular weight, influence its reactivity, utility, and handling. This guide is structured to offer not just data, but actionable insights grounded in established scientific principles and methodologies.

## Core Physicochemical Properties and Molecular Identity

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. For 3,4-Dichloro-2-methylbenzotrifluoride, the molecular weight is the

cornerstone that informs stoichiometry, reaction kinetics, and analytical characterization.

The molecular formula of 3,4-Dichloro-2-methylbenzotrifluoride is  $C_8H_5Cl_2F_3$ , leading to a calculated molecular weight of 229.02 g/mol [\[1\]](#) This value is pivotal for accurate reagent measurement in synthetic protocols and for the interpretation of mass spectrometry data during reaction monitoring and quality control. A summary of its key physicochemical properties is presented in Table 1.

| Property          | Value   | Source(s)           |
|-------------------|---|---------------------|
| CAS Number        | 115571-59-0   | <a href="#">[1]</a> |
| Molecular Formula | $C_8H_5Cl_2F_3$   | <a href="#">[1]</a> |
| Molecular Weight  | 229.02 g/mol  | <a href="#">[1]</a> |
| Appearance        | Data not consistently available; related compounds are colorless to light yellow liquids or solids. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |                     |
| Boiling Point     | Data not available for this specific isomer. Related compound 3,4-Dichlorobenzotrifluoride boils at 173-174 °C. <a href="#">[4]</a> <a href="#">[5]</a>         |                     |
| Melting Point     | Data not available for this specific isomer. Related compound 3,4-Dichlorobenzotrifluoride melts at -13 to -12 °C. <a href="#">[4]</a> <a href="#">[5]</a>      |                     |
| Density           | Data not available for this specific isomer. Related compound 3,4-Dichlorobenzotrifluoride has a density of 1.478 g/mL at 25 °C.<br><a href="#">[3]</a>         |                     |

# Molecular Structure and Its Implications for Reactivity and Application

The arrangement of substituents on the aromatic ring of 3,4-Dichloro-2-methylbenzotrifluoride is critical to its chemical behavior. The molecule consists of a benzene ring with two chlorine atoms at positions 3 and 4, a methyl group at position 2, and a trifluoromethyl ( $-\text{CF}_3$ ) group.

Caption: Chemical structure of 3,4-Dichloro-2-methylbenzotrifluoride.

The trifluoromethyl group is a key feature, acting as a strong electron-withdrawing group. This property is highly sought after in drug development for several reasons:

- **Enhanced Metabolic Stability:** The C-F bond is exceptionally strong, making the  $-\text{CF}_3$  group resistant to metabolic breakdown by cytochrome P450 enzymes.<sup>[6]</sup>
- **Increased Lipophilicity:** The  $-\text{CF}_3$  group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
- **Modified Acidity/Basicity:** It can alter the pKa of nearby functional groups, influencing a drug candidate's solubility and binding characteristics.

The chlorine and methyl groups further modulate the electronic and steric properties of the ring, providing specific points for further chemical modification.

## Synthesis and Manufacturing Overview

Understanding the synthesis of 3,4-Dichloro-2-methylbenzotrifluoride is crucial for assessing its purity, potential byproducts, and scalability. While specific protocols for this exact isomer are not widely published, analogous syntheses for related compounds like 3,4-Dichlorobenzotrifluoride are well-documented and typically involve a multi-step process. A common industrial route starts with a substituted toluene.<sup>[3][6][7]</sup>

A representative synthetic pathway often involves:

- **Side-Chain Halogenation:** The methyl group of a dichlorotoluene precursor is halogenated, often through free-radical chlorination, to form a trichloromethyl group.<sup>[3][6]</sup>

- Halogen Exchange (Fluorination): The trichloromethyl group is then converted to a trifluoromethyl group using a fluorinating agent like anhydrous hydrogen fluoride (HF).<sup>[3][5][6]</sup>



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Caption: Generalized synthetic workflow for benzotrifluorides.

This process highlights the importance of rigorous purification and analytical validation to ensure the final product is free of residual starting materials or chlorinated intermediates.

## Applications in Research and Development

3,4-Dichloro-2-methylbenzotrifluoride is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.<sup>[2][3][4]</sup> Its utility stems from the desirable properties conferred by the trifluoromethyl group.<sup>[6][8]</sup>

Key Application Areas:

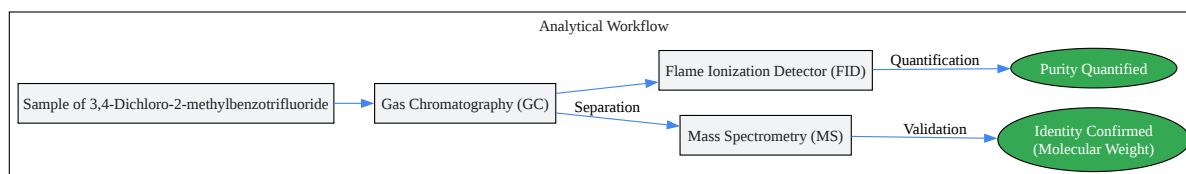
- **Pharmaceutical Synthesis:** It serves as a building block for creating active pharmaceutical ingredients (APIs). The dichlorinated and trifluoromethylated benzene ring is a common scaffold in modern medicinal chemistry.
- **Agrochemical Development:** This compound is a precursor for herbicides and insecticides. The lipophilicity and metabolic stability provided by the  $-CF_3$  group can enhance the efficacy and environmental persistence of these products.<sup>[3]</sup>
- **Materials Science:** Benzotrifluoride derivatives are also utilized in the development of specialty polymers and electronic materials due to their thermal stability and unique solvent properties.<sup>[4]</sup>

## Analytical Characterization and Quality Control

For any research or development application, verifying the identity and purity of starting materials is a non-negotiable aspect of scientific integrity. The molecular weight of 229.02 g/mol is a key parameter in this validation process.

#### Standard Analytical Workflow:

- **Chromatographic Separation:** Gas Chromatography (GC) is highly effective for analyzing volatile and semi-volatile compounds like this, separating the main component from impurities.[9] High-Performance Liquid Chromatography (HPLC) can also be employed.
- **Mass Spectrometry (MS):** GC-MS is the gold standard for confirming the molecular weight. The mass spectrum will show a molecular ion peak corresponding to the calculated weight, confirming the compound's identity.[9][10]
- **Purity Quantification:** Following separation, a Flame Ionization Detector (FID) in GC or a UV detector in HPLC is used to quantify the purity of the sample, ensuring it meets the stringent requirements for drug development or other sensitive applications.[9]



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Caption: A typical analytical workflow for compound validation.

## Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety protocols are mandatory when handling 3,4-Dichloro-2-methylbenzotrifluoride. While a specific Material Safety Data Sheet

(MSDS) for this isomer is not readily available, data from the closely related 3,4-Dichlorobenzotrifluoride provides essential guidance.

#### Core Safety Directives:

- Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[\[11\]](#)[\[13\]](#)
- Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed and store separately from incompatible materials such as strong oxidizing agents and bases.[\[11\]](#)[\[12\]](#)
- First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[\[11\]](#)[\[13\]](#) If inhaled, move to fresh air.[\[11\]](#)[\[13\]](#)

## Conclusion

The molecular weight of 3,4-Dichloro-2-methylbenzotrifluoride (229.02 g/mol ) is more than a mere physical constant; it is the gateway to understanding the compound's comprehensive chemical identity and potential. For researchers in drug development and other advanced scientific fields, this value underpins every aspect of its use, from synthesis and purification to application and safety. By appreciating the interplay between its molecular structure, physicochemical properties, and synthetic accessibility, scientists can effectively leverage this valuable fluorinated intermediate to drive innovation in medicine, agriculture, and materials science.

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